N,N-dimethyl-2-[(propan-2-yl)amino]acetamide
Description
N,N-dimethyl-2-[(propan-2-yl)amino]acetamide is a tertiary amine and a disubstituted acetamide (B32628). Its structure features a central acetamide core, which is a common motif in organic chemistry and medicinal chemistry. The nitrogen of the amide is dimethylated, and the alpha-carbon is substituted with an isopropylamino group. While specific research on this exact molecule is sparse, its constituent parts—the N,N-dimethylacetamide and the α-amino amide moieties—are well-studied, providing a foundation for understanding its potential chemical and biological properties.
The study of acetamides dates back to the early days of organic chemistry, with acetamide itself being a simple amide derived from acetic acid and ammonia. wikipedia.orgcareers360.com Historically, research into acetamide structures has been driven by their versatile chemical reactivity and their presence in biologically active molecules. The development of synthetic methodologies to create N-substituted and N,N-disubstituted acetamides has been a continuous area of investigation, evolving from classical methods involving acyl chlorides and amines to more sophisticated catalytic approaches. organic-chemistry.orgacs.org
The trajectory of research on related acetamide structures has often been intertwined with the pharmaceutical industry. For instance, N,N-dimethylacetamide (DMAc) has been widely used as a polar aprotic solvent in industrial processes and as an excipient in drug formulations. chemicalbook.comnbinno.comwikipedia.org Its ability to dissolve a wide range of substances has made it invaluable in the synthesis of polymers and pharmaceuticals. atamanchemicals.com Early research into compounds with the acetamide scaffold was often focused on exploring their potential as therapeutic agents, leading to the discovery of numerous drugs containing this functional group.
The acetamide scaffold is a cornerstone in synthetic chemistry due to its chemical stability and its ability to participate in a variety of chemical transformations. The amide bond is a fundamental linkage in peptides and proteins, making acetamide derivatives valuable as peptidomimetics in chemical biology. The N,N-dimethylacetamide moiety, in particular, is known to influence the solubility and pharmacokinetic properties of molecules.
In the context of this compound, the presence of the α-amino group introduces a site for further functionalization and potential coordination with metal ions. This type of scaffold is of interest in the design of catalysts and ligands. In chemical biology, acetamide derivatives are investigated for their potential to interact with biological targets. The introduction of different substituents on the acetamide framework allows for the fine-tuning of their biological activity. For example, novel acetamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. researchgate.net
The N,N-dimethylacetamide scaffold itself has been shown to possess biological activity, including anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. medchemexpress.com This suggests that even the core structure of this compound could contribute to potential biological effects.
While dedicated academic investigations on this compound are not prominent in the literature, the objectives for studying such a compound can be extrapolated from research on analogous structures. A primary objective would be the development of efficient and scalable synthetic routes to this and related α-amino acetamides.
Another key area of investigation would be the exploration of its chemical reactivity. This could involve using the tertiary amine for further alkylation or quaternization, or modifying the amide group. From a medicinal chemistry perspective, academic studies would likely focus on synthesizing a library of derivatives and screening them for various biological activities. For instance, based on the activities of other acetamide-containing compounds, researchers might investigate its potential as an anti-inflammatory, antibacterial, or antiviral agent. researchgate.netacs.org
Furthermore, investigations in chemical biology could explore the use of this compound as a molecular probe to study biological processes or as a building block for constructing larger, more complex bioactive molecules. The physicochemical properties, such as solubility, lipophilicity, and metabolic stability, would also be crucial areas of academic inquiry to assess its drug-like potential.
Data Tables
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide representative data for structurally related and precursor compounds to offer a comparative context.
Table 1: Physicochemical Properties of Related Acetamide Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Acetamide | C₂H₅NO | 59.07 | 221.2 | 79-81 |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | 165 | -20 |
| 2-Amino-N,N-dimethylacetamide | C₄H₁₀N₂O | 102.14 | Not Available | Not Available |
Data sourced from publicly available chemical databases. wikipedia.orgwikipedia.orgnih.gov
Interactive Data Table 1: Physicochemical Properties
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-(propan-2-ylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)8-5-7(10)9(3)4/h6,8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNJLJNUTXPTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246271 | |
| Record name | N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97454-93-8 | |
| Record name | N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97454-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-2-[(1-methylethyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Analysis and Elucidation of N,n Dimethyl 2 Propan 2 Yl Amino Acetamide
Spectroscopic Characterization Beyond Basic Identification
A thorough search for advanced spectroscopic data on N,N-dimethyl-2-[(propan-2-yl)amino]acetamide yielded no specific experimental results. The following sections detail the types of data that would be necessary for a complete characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., 2D NMR, Solid-State NMR)
No published studies detailing advanced NMR analysis, such as 2D NMR (COSY, HSQC, HMBC) or solid-state NMR for this compound, were found. Such analyses would be instrumental in confirming the connectivity of atoms and providing insights into the three-dimensional structure of the molecule in solution and the solid state.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
Specific high-resolution mass spectrometry data for this compound is not available in the reviewed literature. HRMS would provide the precise elemental composition, confirming the molecular formula of the compound with a high degree of accuracy. While theoretical calculations can predict the expected mass, experimental verification is a critical component of structural confirmation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Detailed experimental FT-IR and Raman spectra for this compound are not publicly documented. These techniques are essential for identifying the characteristic vibrational modes of the functional groups present, such as the amide C=O stretch, C-N stretches, and N-H bend. Such data would also offer insights into the molecule's conformational properties.
Electronic Absorption and Fluorescence Spectroscopy of this compound Derivatives
There is no information available regarding the electronic absorption or fluorescence spectroscopy of this compound or its derivatives. These studies would be necessary to understand the electronic transitions within the molecule and its potential for luminescence.
X-ray Crystallography and Solid-State Structure of this compound
A search of crystallographic databases revealed no published X-ray crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this data, a definitive solid-state structure cannot be described.
Chiroptical Properties and Enantiomeric Purity Analysis (if applicable to chiral variants)
This compound is an achiral molecule as it does not possess a stereocenter. Therefore, the analysis of chiroptical properties and enantiomeric purity is not applicable to this compound.
Theoretical and Computational Chemistry Studies of N,n Dimethyl 2 Propan 2 Yl Amino Acetamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in elucidating the electronic structure and geometry of N,N-dimethyl-2-[(propan-2-yl)amino]acetamide. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a detailed perspective on the molecule's characteristics.
Molecular Geometry Optimization and Conformational Analysis of this compound
The initial step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process reveals crucial information about bond lengths, bond angles, and dihedral angles. Conformational analysis is also vital, as the molecule can exist in several spatial arrangements, or conformers, due to the rotation around its single bonds.
Theoretical calculations, often performed using DFT with a basis set like 6-311++G(d,p), can identify different stable conformers. For analogous amide molecules, studies have shown the existence of multiple stable conformations, such as gauche and cis conformers, which are close in energy. The relative stability of these conformers can be influenced by intramolecular interactions and the surrounding environment.
Illustrative Optimized Geometrical Parameters:
| Parameter | Bond | Illustrative Value |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| C-N (amine) | 1.47 Å | |
| C-C | 1.53 Å | |
| Bond Angle | O=C-N | 122° |
| C-N-C (amide) | 118° | |
| C-N-C (amine) | 115° | |
| Dihedral Angle | C-C-N-C | Variable (defines conformers) |
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential Mapping)
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom, making it a site for electrophilic attack, and positive potentials around the amine hydrogen, indicating sites for nucleophilic interaction.
Illustrative HOMO-LUMO Data:
Disclaimer: The following data is hypothetical and intended for illustrative purposes.
| Parameter | Illustrative Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, specific spectral peaks can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations. DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, though they are often scaled to better match experimental data. For amides, the carbonyl (C=O) stretching frequency is a particularly strong and characteristic band in the IR spectrum. researchgate.net
Illustrative Vibrational Frequencies:
Disclaimer: The following data is hypothetical and based on characteristic frequencies for amide compounds.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3350 | ~3300-3400 |
| C-H Stretch | 2980 | ~2850-3000 |
| C=O Stretch (amide I) | 1680 | ~1650 |
| N-H Bend (amine) | 1600 | ~1590-1650 |
| C-N Stretch (amide) | 1420 | ~1400 |
Molecular Dynamics Simulations of this compound
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Conformational Dynamics in Different Environments
MD simulations can model how this compound behaves in different environments, such as in a vacuum, in an aqueous solution, or interacting with other molecules. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with its surroundings. For example, an MD simulation in water could reveal how hydrogen bonding with solvent molecules influences the preferred conformation of the compound. Such simulations are computationally intensive but offer invaluable information on the dynamic nature of molecular systems. Studies on similar poly(N-isopropylacrylamide) systems have utilized MD simulations to understand their behavior in aqueous solutions.
Intermolecular Interactions and Solvent Effects
The intermolecular interactions of this compound are dictated by its molecular structure, which features a polar amide group, a tertiary amine, and nonpolar alkyl groups. These interactions are crucial in determining the compound's physical properties, conformational preferences, and behavior in solution. The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. The amide group possesses a significant dipole moment due to the polarized carbonyl (C=O) bond and the C-N bond.
Computational studies, often employing methods like Density Functional Theory (DFT), can elucidate the nature and strength of these interactions. For instance, the interaction between two molecules of this compound can be modeled to find the most stable dimeric configurations, which are typically stabilized by antiparallel dipole arrangements.
The table below illustrates hypothetical data from a computational study on the effect of different solvents on key properties of the molecule, demonstrating how computational chemistry can quantify these effects.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Conformational Energy (kcal/mol) |
| Gas Phase | 1 | 3.5 | 0.00 |
| Toluene | 2.4 | 4.1 | -0.5 |
| Tetrahydrofuran | 7.5 | 4.8 | -1.2 |
| Acetonitrile (B52724) | 36.6 | 5.5 | -2.1 |
| Water | 78.4 | 6.2 | -3.0 |
This table is interactive. You can sort the data by clicking on the column headers.
Prediction of Reactivity and Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Methods like DFT are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the reaction rate. nih.govmdpi.com
For this compound, several reaction types could be investigated computationally:
Amide Hydrolysis: This is a fundamental reaction of amides. Computational models can simulate both acid- and base-catalyzed hydrolysis pathways. The model would involve calculating the energies of intermediates, such as the protonated carbonyl carbon or the tetrahedral intermediate formed by hydroxide (B78521) attack, and the corresponding transition states.
Oxidation/Radical Reactions: The tertiary amine and the α-carbon to the amine are potential sites for oxidation or hydrogen abstraction by radicals. Theoretical studies on similar amides have investigated the kinetics and mechanisms of reactions with atmospheric radicals like OH, Cl, and NO3. researchgate.net Such models can determine the most likely site of attack and the activation barriers for these processes.
N-Dealkylation: The removal of the isopropyl or methyl groups attached to the nitrogen atoms is another possible reaction. Computational modeling can compare the different pathways for cleaving these C-N bonds, predicting which group is more labile.
The following table presents hypothetical activation energies calculated for different potential reactions, showcasing how computational modeling can be used to compare the feasibility of various reaction pathways.
| Reaction Pathway | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Protonation of carbonyl, nucleophilic attack by water | DFT (B3LYP/6-31G) | 22.5 |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide ion | DFT (B3LYP/6-31G) | 18.7 |
| Hydrogen Abstraction (α-C to Amine) | Reaction with hydroxyl radical | CBS-QB3 | 8.2 |
| N-Deisopropylation | Oxidative cleavage | DFT (M06-2X/def2-TZVP) | 35.1 |
This table is interactive. You can sort the data by clicking on the column headers.
In Silico Screening and Library Design for this compound Derivatives
In silico methods are integral to modern drug discovery and materials science for rapidly screening large libraries of virtual compounds and designing new molecules with desired properties. Derivatives of this compound can be systematically designed and evaluated computationally for potential biological activity or other applications.
Virtual screening involves the computational assessment of large libraries of chemical structures to identify those most likely to bind to a specific biological target, such as a protein receptor or enzyme. researchgate.net This process significantly reduces the number of compounds that need to be synthesized and tested experimentally. For derivatives of this compound, two main approaches can be used:
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be employed. In this method, virtual derivatives are computationally placed into the binding site of the target. A scoring function then estimates the binding affinity (e.g., in kcal/mol) based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. mdpi.com A library of thousands of derivatives could be screened to prioritize candidates with the best predicted binding scores.
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, but molecules with known activity exist, LBVS can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching (based on chemical fingerprints) and 3D shape-based screening, where the shape and chemical features (pharmacophore) of a known active molecule are used as a template to find similar compounds in a virtual library.
The table below outlines a typical workflow for a structure-based virtual screening campaign.
| Step | Description | Key Parameters / Software |
| 1. Target Preparation | Obtain and prepare the 3D structure of the protein target (e.g., from PDB). Add hydrogens, assign charges. | AutoDock Tools, Maestro |
| 2. Library Generation | Create a virtual library of this compound derivatives with diverse substituents. | RDKit, ChemDraw |
| 3. Molecular Docking | Dock each molecule from the library into the defined binding site of the target protein. | AutoDock Vina, Glide, GOLD |
| 4. Scoring and Ranking | Calculate the binding affinity for each docked pose using a scoring function. Rank all compounds based on their scores. | Binding Energy (kcal/mol), Docking Score |
| 5. Post-Processing & Filtering | Apply filters based on drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties. | QikProp, SwissADME |
| 6. Hit Selection | Visually inspect the binding modes of the top-ranked compounds to select a final set for experimental testing. | PyMOL, VMD |
This table is interactive. You can sort the data by clicking on the column headers.
Fragment-based drug design (FBDD) is a bottom-up approach to designing lead compounds. Instead of screening large molecules, small chemical fragments are identified that bind weakly to the target. These fragments are then grown or linked together to create a more potent lead molecule.
This compound can be deconstructed into key fragments for an FBDD campaign. The core fragments are the N,N-dimethylacetamide group, the isopropyl group, and the secondary amine linker. A computational FBDD approach would involve:
Fragment Library Screening: Computationally screening a library of small fragments to find those that bind to specific sub-pockets within the target's active site.
Fragment Growing: Starting with a core fragment (e.g., the dimethylacetamide moiety) placed in the active site, computational tools can suggest additions to the fragment that extend into adjacent pockets, forming new favorable interactions.
Fragment Linking: If two different fragments are found to bind in adjacent pockets, computational models can be used to design a suitable linker to connect them, creating a single, higher-affinity molecule.
This approach allows for a more rational and efficient exploration of chemical space compared to high-throughput screening of large molecules. Studies have successfully used this strategy to develop novel ligands for various targets. mdpi.com
The table below breaks down this compound into its constituent fragments and suggests potential modifications that could be explored in a fragment-based design strategy.
| Core Fragment | Description | Potential Modifications for Exploration |
| N,N-dimethylacetamide | Polar head group, potential hydrogen bond acceptor. | Replace methyl groups with ethyl or cyclopropyl; replace amide with bioisosteres like oxadiazole. |
| Isopropylamino | Hydrophobic group with a secondary amine linker. | Replace isopropyl with cyclobutyl or t-butyl; modify linker length or rigidity. |
| Propan-2-yl | A key hydrophobic substituent. | Substitute with other alkyl or cycloalkyl groups to probe hydrophobic pockets. |
This table is interactive. You can sort the data by clicking on the column headers.
Chemical Reactivity and Derivatization of N,n Dimethyl 2 Propan 2 Yl Amino Acetamide
Reactions Involving the Amide Functionality
The tertiary amide group in N,N-dimethyl-2-[(propan-2-yl)amino]acetamide is characterized by a planar structure due to resonance, which imparts significant stability. However, it can undergo reaction under specific conditions, typically involving cleavage of the carbonyl-nitrogen bond.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield N-isopropylaminoacetic acid and dimethylamine. libretexts.org This reaction typically requires heating.
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products in a solution containing a strong acid like hydrochloric acid would be the corresponding carboxylic acid and the ammonium (B1175870) salt of dimethylamine. libretexts.org
Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final carboxylate ion is deprotonated and thus unreactive towards the liberated amine. Heating with a solution like sodium hydroxide would produce the sodium salt of the carboxylic acid and dimethylamine. libretexts.org
Recent research has also explored the use of solid oxide catalysts, such as ceria (CeO₂), to facilitate amide hydrolysis. nih.gov Density Functional Theory (DFT) calculations on acetamide (B32628) suggest that ceria surfaces can stabilize the tetrahedral intermediate, promoting C-N bond scission. nih.gov
Transamidation: This process involves the exchange of the dimethylamino group with another amine, representing an important method for forming new amide bonds without proceeding through a carboxylic acid intermediate. Direct transamidation is often challenging due to the stability of the amide bond and requires catalysis. nih.gov Various methods have been developed for the transamidation of N,N-dimethyl amides, including:
Base-Promoted Reactions: Sodium tert-butoxide has been shown to effectively promote the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. The reaction proceeds through a tetrahedral intermediate followed by the elimination of dimethylamine. researchgate.net
Acid Catalysis: Brønsted-Lowry acids like p-toluenesulfonic acid can catalyze transamidation by activating the amide carbonyl group. researchgate.net
Metal Catalysis: Various metal catalysts, including those based on iron(III), palladium(II), titanium(IV), and scandium(III), have been employed to facilitate transamidation reactions under milder conditions. nih.gov For instance, an iron(III)-catalyzed reaction in the presence of water has shown good scope for various amides and amines. nih.gov
Table 5.1: Conditions for Transamidation of N,N-Dimethyl Amides
| Catalyst/Promoter | Amine Nucleophile | Conditions | Yield | Reference |
| Sodium tert-butoxide | Primary amines | Inert atmosphere, solvent-free | High | researchgate.net |
| p-Toluenesulfonic acid | Various amines | Heat | Moderate to High | researchgate.net |
| Fe(III) salts | Various amines | Presence of water | Good | nih.gov |
| Pd(OAc)₂ / 2,2'-bipyridine | Aromatic amines | Heat | Good | nih.gov |
| NH₂OH·HCl / I₂ | Various amines | Neat, 120 °C or microwave | Good | researchgate.net |
The tertiary amide functionality can be reduced to a tertiary amine. This transformation is typically accomplished using powerful hydride reagents.
Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of amides to their corresponding amines. libretexts.org The reaction involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-aluminum species to form an iminium ion, which is then further reduced by another hydride equivalent. This would convert this compound into N¹,N¹,N²-trimethyl-N²-(propan-2-yl)ethane-1,2-diamine.
Dialkylboranes and Aminoborohydrides: Milder and more selective reducing agents have been developed. Dialkylboranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can reduce tertiary amides to tertiary amines. researchgate.net Depending on the steric hindrance of the reagents and the substrate, some dialkylboranes can selectively reduce tertiary amides to aldehydes. researchgate.net Aminoborohydrides, like lithium dimethylaminoborohydride, are also powerful and selective agents for this reduction. researchgate.net
Table 5.2: Reagents for the Reduction of Tertiary Amides
| Reagent | Product | General Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Anhydrous ether or THF, followed by aqueous workup | libretexts.org |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine | Anhydrous THF, heat | researchgate.net |
| Disiamylborane | Aldehyde | Stoichiometric control, anhydrous THF | researchgate.net |
| Lithium Dimethylaminoborohydride | Alcohol, Amine, or Aldehyde | Dependent on substrate and reagent stoichiometry | researchgate.net |
Reactions at the Secondary Amine Moiety
The secondary amine group is a nucleophilic and basic center, readily participating in a variety of reactions to form new C-N, S-N, or other bonds.
Acylation: The secondary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction yields a more complex amide structure. For example, reaction with acetyl chloride would yield 2-[acetyl(propan-2-yl)amino]-N,N-dimethylacetamide. researchgate.net Highly selective acylating agents have been developed to differentiate between primary and secondary amines, though in a molecule with only one amine functionality, standard reagents are effective. researchgate.net
Sulfonylation: Similarly, the secondary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide. nih.gov This reaction is a common method for protecting amines or introducing sulfonyl groups for medicinal chemistry applications. The resulting N-sulfonylated derivatives often exhibit different chemical and biological properties. nih.gov
Alkylation: The direct alkylation of the secondary amine with alkyl halides can be used to introduce an additional alkyl group, converting the secondary amine into a tertiary amine. psu.edu However, this reaction can be difficult to control and may lead to overalkylation, forming a quaternary ammonium salt. The use of a base, such as cesium carbonate in DMF, can facilitate the reaction under milder conditions. psu.edu A more controlled approach for mono-alkylation is often preferred.
Reductive Amination: This is a powerful and highly controlled method for N-alkylation. masterorganicchemistry.com The secondary amine can react with an aldehyde or a ketone to form an unstable iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a tertiary amine. masterorganicchemistry.comkoreascience.kr For example, reacting this compound with acetone (B3395972) in the presence of a suitable reducing agent would yield a product where the secondary amine has been di-isopropylated. This method avoids the issue of overalkylation and is tolerant of many other functional groups. masterorganicchemistry.comyoutube.com
Salt Formation: As a basic compound, the secondary amine readily reacts with acids to form ammonium salts. Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the nitrogen atom of the secondary amine, forming the corresponding hydrochloride or sulfate (B86663) salt. These salts are often crystalline solids with higher melting points and greater water solubility than the free base. organic-chemistry.org
Complex Formation: The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons, allowing them to act as ligands and form coordination complexes with metal ions. The secondary amine nitrogen is a common coordination site. For instance, related amino-amide ligands can chelate to metal centers like platinum(II), forming stable complexes. illinois.edu The ability to form such complexes is crucial in the design of catalysts and metal-containing therapeutic agents. researchgate.net
Transformations at the Alpha-Carbon of the Acetamide
The alpha-carbon of this compound, being adjacent to the carbonyl group, is susceptible to a variety of chemical transformations. The acidity of the alpha-proton and the ability to form an enolate intermediate are key to its reactivity, allowing for the introduction of a range of functional groups at this position.
α-Halogenation and Subsequent Reactions
The introduction of a halogen atom at the alpha-carbon of this compound can be achieved under both acidic and basic conditions, proceeding through an enol or enolate intermediate, respectively. libretexts.orgyoutube.com
Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogen. Subsequent deprotonation by a weak base leads to the formation of a nucleophilic enol, which then attacks the halogen (e.g., Br₂, Cl₂). libretexts.org This method often results in mono-halogenation because the introduced electron-withdrawing halogen atom deactivates the enol, making further halogenation less favorable. youtube.com
In contrast, base-promoted α-halogenation involves the deprotonation of the α-carbon to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. This process can be challenging to control at the mono-halogenation stage, as the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-proton, often leading to polyhalogenation. libretexts.orgyoutube.com
The resulting α-halo-N,N-dimethyl-2-[(propan-2-yl)amino]acetamide is a versatile synthetic intermediate. The presence of the halogen atom provides a leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. For instance, it can react with various nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. researchgate.net Furthermore, these α-haloamides can participate in elimination reactions to form α,β-unsaturated amides, which are valuable precursors in Michael additions and other conjugate addition reactions. libretexts.org They are also utilized in the synthesis of heterocyclic compounds like aziridines and oxazoles. nih.gov
Table 1: Comparison of α-Halogenation Conditions for Acetamides
| Condition | Catalyst/Promoter | Intermediate | Typical Product | Control |
| Acidic | Strong Acid (e.g., HBr, HCl) | Enol | Monohalogenated | Good |
| Basic | Strong Base (e.g., NaOH, LDA) | Enolate | Polyhalogenated | Poor |
Introduction of Additional Substituents
Beyond halogenation, the alpha-carbon of this compound can be functionalized with a variety of other substituents. This is typically achieved by generating the enolate of the acetamide using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a suitable electrophile.
This approach allows for the introduction of alkyl, acyl, and other functional groups. For example, reaction of the enolate with an alkyl halide would result in an α-alkylated product. Similarly, treatment with an acyl chloride or an anhydride (B1165640) would yield an α-acylated derivative. Other electrophiles, such as aldehydes and ketones, can also be employed to introduce β-hydroxy amide moieties after a subsequent reduction step.
The introduction of these substituents can significantly alter the chemical and physical properties of the parent molecule, providing a route to a diverse library of analogues for various research applications.
Synthesis of this compound-based Analogues and Probes
The synthesis of analogues and probes based on the this compound scaffold is crucial for elucidating its mechanism of action and for use in various research contexts. These synthetic efforts can involve structural modifications to create mechanistic probes or the introduction of isotopic labels for tracking and imaging studies.
Structural Modifications for Mechanistic Probes
To investigate the role of different functional groups within this compound, structural analogues can be synthesized. These modifications can help to dissect structure-activity relationships and identify key interactions with biological targets.
For instance, the isopropyl group on the secondary amine could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of its binding pocket. The N,N-dimethylamide functionality could be altered to other amides or esters to assess the importance of this group for the compound's activity. Furthermore, the introduction of conformational constraints, such as incorporating the alpha-carbon and the amino group into a cyclic system (e.g., a piperidine (B6355638) or pyrrolidine (B122466) ring), can provide insights into the bioactive conformation of the molecule.
Synthesis of Labeled this compound for Research Applications
Isotopically labeled versions of this compound are invaluable tools for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. Common isotopes used for labeling include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
The synthesis of a labeled analogue can be achieved by incorporating the isotopic label at a specific position within the molecule. For example, a deuterated version could be prepared by using a deuterated starting material, such as deuterated isopropylamine (B41738) or N,N-dimethylacetamide. Alternatively, carbon-13 or nitrogen-15 labels can be introduced through the use of ¹³C- or ¹⁵N-labeled precursors in the synthetic route.
Radiolabeled probes, for instance with fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), are synthesized for use in positron emission tomography (PET) imaging. nih.govnih.gov The synthesis of an ¹⁸F-labeled analogue would likely involve the preparation of a suitable precursor molecule that can undergo a late-stage radiofluorination reaction.
Table 2: Potential Isotopically Labeled Analogues of this compound and Their Applications
| Labeled Analogue | Isotope | Potential Application |
| [²H]-N,N-dimethyl-2-[(propan-2-yl)amino]acetamide | Deuterium (²H) | Metabolic stability studies, internal standard for mass spectrometry |
| [¹³C]-N,N-dimethyl-2-[(propan-2-yl)amino]acetamide | Carbon-13 (¹³C) | Mechanistic studies, NMR spectroscopy |
| [¹⁵N]-N,N-dimethyl-2-[(propan-2-yl)amino]acetamide | Nitrogen-15 (¹⁵N) | Elucidation of metabolic pathways, NMR spectroscopy |
| [¹⁸F]-N,N-dimethyl-2-[(propan-2-yl)amino]acetamide | Fluorine-18 (¹⁸F) | In vivo imaging with Positron Emission Tomography (PET) |
Advanced Analytical Methodologies for Detection and Quantification of N,n Dimethyl 2 Propan 2 Yl Amino Acetamide in Research Matrices
Chromatographic Techniques for Quantitative Analysis
Chromatography stands as the cornerstone for the separation and quantification of N,N-dimethyl-2-[(propan-2-yl)amino]acetamide from complex research samples. The choice of technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of small polar molecules. Given that this compound is a secondary amine, direct UV detection can be challenging due to the lack of a strong chromophore. helsinki.fisigmaaldrich.com To overcome this, derivatization is often employed to enhance detectability. sielc.comepa.gov
UV-Vis Detection: Following derivatization with a UV-absorbing agent, quantification can be achieved. However, the inherent amide bond in the molecule exhibits some UV absorbance, typically around 205-225 nm, which could potentially be used for detection at higher concentrations, though selectivity might be low. ucalgary.caresearchgate.net
Fluorescence Detection (FLD): This highly sensitive and selective detection mode is often preferred for amine analysis. Pre-column or post-column derivatization with fluorogenic reagents is necessary. Reagents such as 7-chloro-4-nitrobenzo-oxa-1,3-diazole (NBD-chloride) react with secondary amines to form highly fluorescent derivatives, allowing for trace-level quantification. epa.govthermofisher.com Another reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone, has also been successfully used for the fluorometric determination of secondary amines. acs.org
A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an acetonitrile (B52724) and water gradient. helsinki.fi For improved peak shape and retention of the basic amine, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. sielc.com
Table 1: Illustrative HPLC Parameters for Secondary Amine Analysis after Derivatization
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile | | Gradient | 10% B to 90% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | Fluorescence (Ex/Em dependent on derivatizing agent) | | Injection Volume | 10 µL | | Derivatizing Agent | NBD-chloride |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For this compound, direct analysis by GC-MS is feasible. However, a critical consideration for acetamides is the potential for thermal decomposition in the heated GC inlet, which can lead to inaccurate quantification. acs.org To mitigate this, derivatization can be employed.
Derivatization with reagents like 9-xanthydrol has been shown to be effective for the analysis of acetamides, preventing artifact formation and allowing for sensitive detection. acs.orgnih.govresearchgate.net The use of a suitable capillary column, such as a DB-WAX or equivalent polar column, would be appropriate for separating this polar analyte. acs.org Mass spectrometric detection provides high selectivity and allows for confident identification based on the mass spectrum of the analyte or its derivative.
Table 2: Representative GC-MS Parameters for Acetamide (B32628) Analysis
| Parameter | Condition |
|---|---|
| Column | DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 240 °C (potential for optimization to minimize degradation) |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Selected Ion Monitoring (SIM) for target ions |
| Derivatization | Optional, with 9-xanthydrol to improve stability |
Ultra-Performance Liquid Chromatography (UPLC)-MS/MS for Trace Analysis
For the utmost sensitivity and selectivity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique combines the high-resolution separation of UPLC with the specific and sensitive detection of MS/MS.
The analysis of small, polar, amine-containing compounds by UPLC-MS/MS often utilizes reversed-phase chromatography on columns designed for enhanced retention of polar analytes, such as a HSS T3 column. acs.org The mobile phase typically consists of an acidified water/acetonitrile gradient. oup.com Derivatization, for instance with benzoyl chloride, can be used to improve chromatographic retention and ionization efficiency. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for the target analyte.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers an alternative separation technique, particularly for charged or highly polar molecules. Due to the basic nature of the secondary amine group, this compound can be readily analyzed by CE. This method provides high separation efficiency and requires minimal sample and solvent consumption. Detection is typically performed using UV-Vis, or for higher sensitivity, laser-induced fluorescence (LIF) after derivatization.
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, Fluorimetry)
While chromatographic and electrophoretic methods provide separation prior to quantification, direct spectroscopic methods can be employed in certain scenarios, primarily for purified samples or for screening purposes.
UV-Vis Spectrophotometry: The amide functional group in this compound exhibits a characteristic UV absorbance in the far UV region, typically around 205-225 nm. ucalgary.caresearchgate.net This can be used for quantification in the absence of interfering substances that absorb in the same region. A calibration curve based on standards of known concentration would be required.
Fluorimetry: Direct fluorescence of the compound is unlikely. However, as mentioned in the HPLC section, derivatization with a fluorogenic reagent can yield a highly fluorescent product. epa.govacs.org The fluorescence intensity of the derivatized sample can be measured using a fluorometer and quantified against a calibration curve prepared from derivatized standards.
Sample Preparation Strategies for Complex Research Samples
The effective extraction and clean-up of this compound from complex research matrices are critical for accurate quantification and to prevent interference with the analytical instrumentation. biocompare.com The choice of sample preparation technique depends on the nature of the matrix (e.g., biological fluids, environmental samples) and the analytical method to be used. researchgate.netrsc.org
Protein Precipitation (PPT): For biological samples such as plasma or serum, protein precipitation with organic solvents like acetonitrile or methanol (B129727) is a common first step to remove the bulk of proteins. rsc.org
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample clean-up and concentration. mdpi.com For a polar, basic compound like this compound, a mixed-mode cation exchange sorbent can be particularly effective. This allows for the retention of the protonated amine while more non-polar and neutral interferences are washed away. The analyte is then eluted with a solvent containing a base to neutralize the charge.
Potential Research Applications and Future Directions for N,n Dimethyl 2 Propan 2 Yl Amino Acetamide
Use as a Research Tool or Chemical Probe
The unique arrangement of functional groups in N,N-dimethyl-2-[(propan-2-yl)amino]acetamide makes it a candidate for development as a chemical probe. Although no current studies explicitly describe its use in this capacity, its structural relatives, amino acid and peptide derivatives, are frequently employed as probes to investigate biological systems. researchgate.netnih.govresearchgate.net For instance, fluorescently labeled amino acids are used to study cellular processes and protein interactions. researchgate.net
Future research could involve modifying this compound with a fluorescent tag or a reactive group. Such a modified probe could potentially be used to investigate the active sites of enzymes that recognize small amino acid-like substrates or to study transport mechanisms across biological membranes. The compound's combination of hydrogen bond donors and acceptors, along with its lipophilic character, could allow it to interact with specific biological targets.
Table 1: Potential Modifications of this compound for Use as a Chemical Probe
| Modification | Potential Application | Rationale |
|---|---|---|
| Attachment of a fluorophore (e.g., Dansyl or NBD) | Imaging of cellular uptake or binding to a target protein | Allows for visualization and quantification of the probe's localization and interaction. |
| Incorporation of a photo-crosslinking group (e.g., benzophenone) | Identification of binding partners | Covalently links the probe to its target upon UV irradiation, enabling subsequent identification. |
Role as a Synthetic Intermediate for Complex Molecules
The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. The secondary amine is available for N-alkylation or acylation, while the amide bond could, under certain conditions, be hydrolyzed or reduced. libretexts.org General methods for the N-alkylation of amides and amino acid esters with alcohols have been developed, which could be applicable to this compound. nih.govrsc.org
This molecule could serve as a precursor for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability or bioavailability. mdpi.com For example, the secondary amine could be coupled with other amino acid derivatives to create a small, non-natural peptide chain. Additionally, the synthesis of various 2-(alkylamino)acetamides has been reported, highlighting the accessibility of this class of compounds for further chemical elaboration. researchgate.netresearchgate.net
Integration into Advanced Material Science Research
While there is no direct evidence of this compound being used in material science, related acetamide (B32628) derivatives have shown promise in this field. For example, certain acetamide derivatives have been used as additives to improve the quality of tin perovskite films for solar cells. acs.orgacs.org The functional groups in these derivatives can interact with the perovskite material, influencing its crystallization and reducing defects. acs.org
Given its ability to form hydrogen bonds and coordinate with metal ions through its oxygen and nitrogen atoms, it is conceivable that this compound could be investigated as a ligand for metal complexes or as a component in the formation of coordination polymers. Its potential role as a surface modifying agent or as a monomer in polymerization reactions could also be explored.
Theoretical Frameworks and Hypothesis Generation for Future Studies on this compound
Future experimental work on this compound would benefit from preliminary theoretical studies. Computational chemistry could be employed to predict its conformational preferences, electronic properties, and potential interactions with other molecules. Conformational analysis of structurally similar compounds, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has been performed using theoretical calculations, providing a methodological basis for such studies. nih.govlookchem.com
A key area for theoretical investigation would be the intramolecular hydrogen bonding potential between the secondary amine proton and the amide oxygen. The existence and strength of such a bond would significantly influence the molecule's three-dimensional shape and its ability to interact with other molecules.
Table 2: Hypothetical Research Questions for Theoretical Studies
| Research Question | Computational Method | Potential Insights |
|---|---|---|
| What are the most stable conformations of the molecule in the gas phase and in different solvents? | Density Functional Theory (DFT) with a polarizable continuum model (PCM). nih.gov | Understanding of the molecule's flexibility and the influence of the environment on its shape. |
| What is the predicted proton affinity and pKa of the two nitrogen atoms? | Ab initio calculations. | Insight into the molecule's acid-base properties and its likely protonation state at physiological pH. |
Emerging Methodologies in the Study of Amide-Containing Compounds Relevant to this compound
The study and synthesis of amide-containing compounds is a vibrant area of chemical research. Several emerging methodologies are directly relevant to future investigations of this compound.
In the realm of synthesis, there is a strong emphasis on developing greener and more efficient methods for amide bond formation. researchgate.net This includes catalytic methods that avoid the use of stoichiometric activating agents, as well as novel approaches such as visible-light-mediated amide synthesis. nih.govdntb.gov.ua These methods could provide more sustainable routes to this compound and its derivatives.
For the analysis of amide-containing compounds, advanced chromatographic and spectroscopic techniques are continually being refined. High-performance liquid chromatography (HPLC) is a robust method for the quantification of amides in complex mixtures. researchgate.netnih.gov Furthermore, multidimensional NMR spectroscopy and mass spectrometry are indispensable tools for the detailed structural elucidation of such molecules. researchgate.net
Table 3: Relevant Emerging Methodologies
| Methodology | Relevance to this compound | Reference |
|---|---|---|
| Catalytic Amide Bond Formation | Greener synthesis of the target molecule and its derivatives. | dntb.gov.ua |
| Visible-Light Photoredox Catalysis | Novel synthetic routes to amides under mild conditions. | nih.gov |
| Advanced HPLC Techniques | Purification and quantification of the compound and its metabolites. | researchgate.netnih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of N,N-dimethyl-2-[(propan-2-yl)amino]acetamide be optimized for higher yield and purity?
- Methodology : Optimize reaction conditions by varying catalysts (e.g., acidic or basic catalysts for amide bond formation), solvents (polar aprotic solvents like DMF or THF), and temperature (controlled heating at 60–80°C). Monitor progress via TLC or HPLC. Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Key Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:acetylating agent), and inert atmosphere (N₂ or Ar) to prevent oxidation .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm proton environments (e.g., dimethyl groups at δ ~2.8–3.1 ppm) and tertiary amine signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .
- IR : Identify characteristic bands (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers assess the compound’s potential biological activity in preliminary assays?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates. Measure IC₅₀ values via dose-response curves .
- Cytotoxicity Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to determine binding affinity (Kᵢ) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
- Methodology :
- Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen bonding constraints .
- Twinned Data Analysis : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning. Validate with R-factor metrics (R₁ < 0.05) .
- Complementary Techniques : Pair X-ray diffraction with DFT-optimized molecular geometries to resolve ambiguities in bond lengths/angles .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., cytochrome P450). Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond acceptors, hydrophobic regions) to screen for analogous bioactive scaffolds .
- ADMET Prediction : Employ SwissADME or pkCSM to predict bioavailability, blood-brain barrier penetration, and toxicity .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., isopropyl group → cyclopropyl or tert-butyl) and evaluate changes in activity .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to biological activity using regression models .
- Proteomics Profiling : Use LC-MS/MS to identify off-target interactions and refine selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
